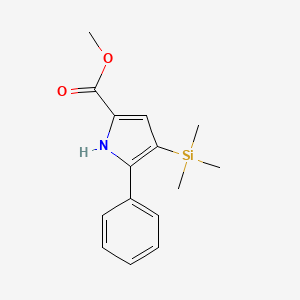
Tridotriacontylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridotriacontylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three alkyl groups. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in chemistry and industry. This compound is particularly notable for its role in catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tridotriacontylphosphane typically involves the reaction of tridotriacontyl chloride with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Tridotriacontyl chloride+PCl3+Base→this compound+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
Tridotriacontylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base to facilitate the substitution reactions.
Major Products
Oxidation: this compound oxide
Reduction: Lower alkyl phosphines
Substitution: Various substituted phosphines depending on the reagents used
科学的研究の応用
Tridotriacontylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of tridotriacontylphosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates. This coordination facilitates the activation of substrates and the subsequent chemical transformations.
類似化合物との比較
Similar Compounds
- Triphenylphosphine
- Tributylphosphine
- Triethylphosphine
Comparison
Tridotriacontylphosphane is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other tertiary phosphines. The long chain enhances its solubility in non-polar solvents and affects its reactivity and coordination behavior. Unlike triphenylphosphine, which is more commonly used in homogeneous catalysis, this compound finds applications in specialized areas where its unique properties are advantageous.
特性
CAS番号 |
920984-44-7 |
|---|---|
分子式 |
C96H195P |
分子量 |
1380.5 g/mol |
IUPAC名 |
tri(dotriacontyl)phosphane |
InChI |
InChI=1S/C96H195P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-82-85-88-91-94-97(95-92-89-86-83-80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)96-93-90-87-84-81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-96H2,1-3H3 |
InChIキー |
PRQAXIWAEBXNHA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B12638649.png)
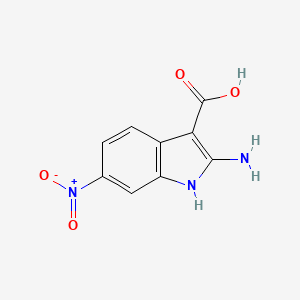
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
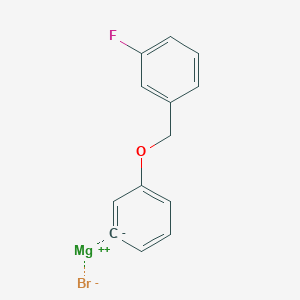
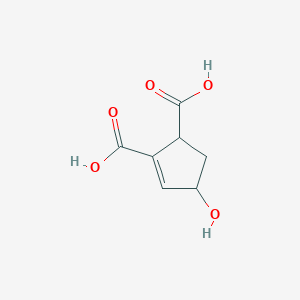
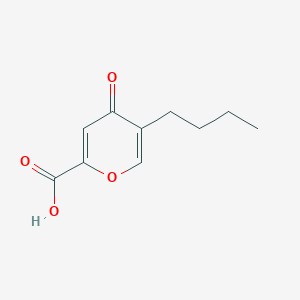
![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)
![2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)
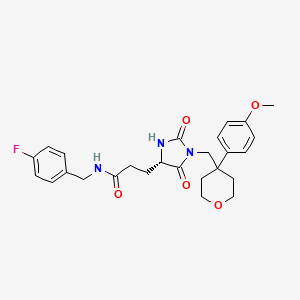
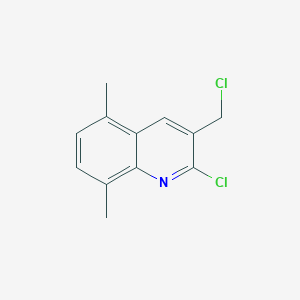
![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)

![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
